molecular formula C20H16F3N5 B12747174 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)- CAS No. 87540-20-3

1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12747174
CAS No.: 87540-20-3
M. Wt: 383.4 g/mol
InChI Key: BGAQQIDBIMBGGU-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves multi-step reactions starting from phthalazine derivatives. Common synthetic routes include:

    Cyclization Reactions: Involving the formation of the triazole ring.

    Substitution Reactions: Introducing the pyrrolidinyl and trifluoromethylphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For larger-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As potential therapeutic agents for various diseases.

    Biological Research: Investigating their effects on biological systems.

    Industrial Applications: As intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(4-(trifluoromethyl)phenyl)
  • 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(difluoromethyl)phenyl)

Uniqueness

The unique structural features of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-, such as the trifluoromethyl group, contribute to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

87540-20-3

Molecular Formula

C20H16F3N5

Molecular Weight

383.4 g/mol

IUPAC Name

6-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H16F3N5/c21-20(22,23)14-7-5-6-13(12-14)17-24-25-18-15-8-1-2-9-16(15)19(26-28(17)18)27-10-3-4-11-27/h1-2,5-9,12H,3-4,10-11H2

InChI Key

BGAQQIDBIMBGGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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